molecular formula C₂₄H₃₀ClN₃O₅ B1663438 Givinostat hydrochloride monohydrate CAS No. 732302-99-7

Givinostat hydrochloride monohydrate

Cat. No. B1663438
M. Wt: 476 g/mol
InChI Key: FKGKZBBDJSKCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Givinostat hydrochloride monohydrate, also known as ITF2357, is a hydroxamate HDAC inhibitor that inhibits class I and class II enzymes . It has shown promising activity in multiple myeloma and acute myelogenous leukemia in vitro and in vivo . It is a potent hydroxamate-based inhibitor of Class I and Class HDACs .


Molecular Structure Analysis

The molecular formula of Givinostat hydrochloride monohydrate is C24H30ClN3O5 . The average molecular weight is 475.970 . The exact mass is not available .

Scientific Research Applications

1. Application in Polycythemia Vera Treatment

Givinostat, a histone deacetylase inhibitor (HDACi), has been investigated for its efficacy in treating polycythemia vera (PV), particularly in patients unresponsive to hydroxycarbamide (HC) monotherapy. Studies have demonstrated that Givinostat, in combination with HC, shows significant activity in controlling symptoms and improving patient response rates. For instance, a phase II study found that the combination of Givinostat and HC was effective and well-tolerated in PV patients resistant to HC monotherapy, with notable control of pruritus and a positive impact on patient response rates (Finazzi et al., 2013). Similarly, another study highlighted Givinostat's efficacy in inducing hematological responses in most patients with PV and some with myelofibrosis (Rambaldi et al., 2010).

2. Effect on Duchenne Muscular Dystrophy

Research has also explored Givinostat's potential in treating Duchenne Muscular Dystrophy (DMD). A study demonstrated that Givinostat significantly reduced fibrosis and promoted compensatory muscle regeneration in DMD patients, suggesting its potential as a therapeutic option in this context (Bettica et al., 2016).

3. Combination with Hydroxyurea in Myeloproliferative Neoplasms

Givinostat's synergistic effect with hydroxyurea has been observed in vitro, particularly in Jak2(V617F) myeloproliferative neoplasm patients. This combination has shown potential in inducing apoptosis and affecting cell cycle progression, suggesting a strategy for managing these neoplasms (Calzada et al., 2013).

4. Synergistic Effects with Antifungals Against Aspergillus spp.

Givinostat has displayed favorable synergistic effects with posaconazole against Aspergillus isolates, indicating potential use in fungal infections (Sun et al., 2016).

5. Application in Hodgkin Lymphoma

Givinostat, in combination with meclorethamine, has shown encouraging safety and clinical activity in treating relapsed/refractory Hodgkin lymphoma, presenting a potential therapeutic option in this context (Carlo-Stella et al., 2010).

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Givinostat has been used in trials studying the treatment of Polycythemia Vera, Juvenile Idiopathic Arthritis, Duchenne Muscular Dystrophy (DMD), Chronic Myeloproliferative Neoplasms, and Polyarticular Course Juvenile Idiopathic Arthritis . It is currently in phase III clinical trials for DMD treatment . The FDA has accepted the New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results .

properties

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKZBBDJSKCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((Diethylamino)methyl)naphthalen-2-yl)methyl (4-(hydroxycarbamoyl)phenyl)carbamate hydrochloride hydrate

CAS RN

732302-99-7
Record name Givinostat hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Givinostat hydrochloride monohydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Givinostat hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Givinostat hydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Givinostat hydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Givinostat hydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Givinostat hydrochloride monohydrate

Citations

For This Compound
6
Citations
K Liu, R Zou, W Cui, M Li, X Wang, J Dong… - ACS pharmacology & …, 2020 - ACS Publications
… Five clinical HDAC inhibitors (Table 1), including romidepsin, panobinostat, givinostat hydrochloride monohydrate, CAY10603, and sirtinol, could inhibit noticeably the spike/ACE2 …
Number of citations: 23 pubs.acs.org
SM Alwan - J. Pharm. Pharmacol, 2022 - davidpublisher.com
… They have found that four inhibitors, such as, Panobinostat, Givinostat hydrochloride monohydrate, CAY10603 and Sirtinol are noticeably effective [40]. Accordingly, Panobinostat is …
Number of citations: 4 davidpublisher.com
I SpA, V dei Lavoratori - classic.clinicaltrials.gov
Polycythemia Vera (PV), also termed Polycythemia rubra vera, together with Essential Thrombocythemia (ET) and Myelofibrosis (MF) belongs to a distinct group of Phchromosome-…
Number of citations: 0 classic.clinicaltrials.gov
S Kumar, OR Shanker, N Kumari… - Expert Opinion on …, 2021 - Taylor & Francis
… Following this, the group conducted more research and discovered that other HDACi such as anobinostat, givinostat hydrochloride monohydrate, CAY10603, and sirtinol were also able …
Number of citations: 1 www.tandfonline.com
S Zahid, Y Ali, S Rashid - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is responsible for about 672 million infections and 6.85 million deaths worldwide. Upon SARS-CoV-2 infection, Histone …
Number of citations: 1 www.tandfonline.com
I SpA - 2020 - classic.clinicaltrials.gov
1 SYNOPSIS Title of Study: Randomised, double blind, placebo controlled, multicentre study to evaluate the efficacy and safety of givinostat in ambulant patients with Duchenne …
Number of citations: 0 classic.clinicaltrials.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.